MK6-83 is an activator of the transient receptor potential cation channel, mucolipin subfamily (TRPML1). TRPML1 is mutated in mucolipidosis type IV (MLIV), a hereditary lysosomal storage disorder characterized by severe delays in intellectual and motor development. MK6-83 increases activity of TRPML1 in lysosomes expressing either wild type or F465L-mutated channels (EC50s = 110 and 100 nM, respectively) and in MLIV patient-derived fibroblasts. It is more effective for F465L mutations than F408Δ (EC50 = 1,230 nM). It also improves zinc trafficking out of lysosomes in F408Δ-expressing fibroblast cells. MK6-83 is a TRPML channel activator, restoring endolysosomal trafficking and zinc homeostasis lysosomes of mucolipidosis type IV (MLIV) mutant fibroblasts. MK6-83 is an agonist of the transient receptor potential channel ML3 (TRPML3).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MF438 is an inhibitor of stearoyl-CoA desaturase 1 (SCD1; IC50 = 2.3 nM for the rat enzyme), an enzyme that catalyzes the formation of a cis double bond at the ∆9 position of stearoyl-CoA to produce oleoyl-CoA. It reduces spheroid formation in NCI H460 and patient-derived non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner, an effect that can be blocked by oleic acid. MF438 (1 µM) decreases the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker of cancer stem cells (CSCs), in NCI H460-derived spheroids when used at a concentration of 1 µM. It acts synergistically with cisplatin to induce apoptosis and autophagy in patient-derived NSCLC cells. MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis.
Prostaglandin E2 (PGE2;) activates four E prostanoid (EP) receptors, EP1-4. EP4 is a Gs protein-coupled receptor that, by elevating the second messenger cAMP, plays important roles in bone formation and resorption, inflammation, cancer, and atherosclerosis. MF498 is a selective EP4 receptor antagonist (Ki = 0.7 nM versus a Ki > 1 µM for other EP receptors). In HEK293 cells expressing the human EP4 receptor, MF498 inhibits EP ligand induced activity with an IC50 value of 1.7 nM. In various animal models for arthritis, MF498 has been shown to inhibit inflammation without gastrointestinal toxicity (ED50 values as low as 0.02 mg/kg/day). MF498 is a selective EP4, a Gs protein-coupled receptor, receptor antagonist. In HEK293 cells expressing the human EP4 receptor, MF498 inhibits E prostanoid (EP) ligand induced activity. MF498 is a selective E prostanoid receptor 4 antagonist. It relieves joint inflammation and pain in rodent models of rheumatoid and osteoarthritis.
MF-592 is a potent and selective antagonists of the EP4 receptor. MF-592 demonstrated good functional potency (hEP4 IC50 = 3 nM) and potent inhibition of PGE2 modulated TNFa release in LPS stimulated human whole blood (hWB) (IC50 = 78nM). In addition, it showed an excellent oral pharmacokinetic (PK) profile and in vivo efficacy in a rat chronic adjuvant-induced-arthritis model (ED50 = 0.1 mg/kg/day).. MF-592 has a desirable overall preclinical profile that suggests it is suitable for further development.